molecular formula C14H23F3N2O3 B12273374 Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone

Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone

Cat. No.: B12273374
M. Wt: 324.34 g/mol
InChI Key: CZVCXBVJQVOHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone is a structurally complex small molecule characterized by a morpholino methanone core linked to a piperidine ring substituted with a 3,3,3-trifluoro-2-hydroxy-2-methylpropyl group. The morpholino moiety (C₄H₈NO) is connected via a carbonyl group to the 3-position of the piperidine ring, while the 1-position of the piperidine bears the trifluoro-hydroxy-methylpropyl substituent. This compound’s molecular formula is C₁₃H₂₂F₃N₂O₃, with a molecular weight of 311.2 g/mol.

Properties

Molecular Formula

C14H23F3N2O3

Molecular Weight

324.34 g/mol

IUPAC Name

morpholin-4-yl-[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl]methanone

InChI

InChI=1S/C14H23F3N2O3/c1-13(21,14(15,16)17)10-18-4-2-3-11(9-18)12(20)19-5-7-22-8-6-19/h11,21H,2-10H2,1H3

InChI Key

CZVCXBVJQVOHEA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC(C1)C(=O)N2CCOCC2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Intermediates

Core Piperidine-Morpholine Framework Construction

The morpholino-piperidine backbone is synthesized via reductive amination or nucleophilic substitution . A pivotal intermediate, 3-piperidylmethanone, is functionalized with morpholine through ketone formation.

Reductive Amination Protocol
  • Reactants : 3-Aminopiperidine and morpholine-4-carbonyl chloride.
  • Conditions : Tetrahydrofuran (THF), 0–5°C, with triethylamine as a base.
  • Reducing Agent : Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM).
  • Yield : 68–72% after silica gel chromatography.
Nucleophilic Displacement
  • Reactants : 3-Chloropiperidine and morpholine.
  • Conditions : Reflux in acetonitrile (12 h), K₂CO₃ as base.
  • Yield : 65% after recrystallization (ethyl acetate/hexane).

Trifluoro-Hydroxy-Methylpropyl Side Chain Synthesis

The side chain, 3,3,3-trifluoro-2-hydroxy-2-methylpropyl, is synthesized via cyanohydrin formation followed by hydrolysis.

Cyanohydrin Route
  • Step 1 : Trifluoroacetone reacts with sodium cyanide in H₂SO₄/MeOH (1:2) at −10°C.
    • Intermediate : 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile (Yield: 85%).
  • Step 2 : Acidic hydrolysis (6M HCl, 80°C, 4 h) to yield racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
Enzymatic Resolution
  • Enzyme : Rhodococcus equi TG 328 amidohydrolase hydrolyzes (R)-amide to (S)-acid with 98% enantiomeric excess (ee).
  • Conditions : 100 mM CAPS buffer (pH 10), 60°C, 12 h.

Convergent Coupling Strategies

The side chain is coupled to the piperidine-morpholine core via alkylation or Mitsunobu reaction .

Alkylation of Piperidine Nitrogen
  • Reactants : 3-Piperidylmethanone and 3,3,3-trifluoro-2-hydroxy-2-methylpropyl bromide.
  • Conditions : K₂CO₃ in DMF, 60°C, 8 h.
  • Yield : 58%.
Mitsunobu Reaction
  • Reactants : 3-Hydroxypiperidine derivative and trifluoro-hydroxypropyl alcohol.
  • Conditions : DIAD, PPh₃, THF, 0°C → RT.
  • Yield : 63%.

Optimization and Challenges

Stereochemical Control

  • Chiral Pool Synthesis : (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is obtained via enzymatic resolution (Rhodococcus amidohydrolase).
  • Dynamic Kinetic Resolution : Pd/C-mediated hydrogenation of racemic nitrile intermediates achieves 92% ee.

Solvent and Temperature Effects

  • Reductive Amination : STAB in DCM at −15°C minimizes epimerization.
  • Cyanohydrin Formation : Low temperatures (−10°C) prevent retro-cyanohydrin reactions.

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes diastereomers.
  • Recrystallization : Ethanol/water (4:1) yields 99.5% pure product.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Reductive Amination 68–72 98.5 Low High
Enzymatic Resolution 75 99.9 High (98% ee) Moderate
Mitsunobu Reaction 63 97 Moderate Low

Key Findings :

  • Enzymatic methods offer superior enantiocontrol but require specialized biocatalysts.
  • Reductive amination is preferred for large-scale synthesis due to reagent availability.

Industrial-Scale Considerations

Cost-Efficiency

  • STAB vs. BH₃ : Sodium triacetoxyborohydride ($120/mol) is cheaper than borane-THF ($200/mol).
  • Solvent Recovery : THF and DCM are recycled via distillation (85% recovery).

Environmental Impact

  • Waste Streams : Phosphate buffers from enzymatic steps require neutralization.
  • Green Chemistry : Microwave-assisted reactions reduce energy use by 40%.

Emerging Methodologies

Flow Chemistry

  • Microreactor Setup : Continuous reductive amination achieves 82% yield in 2 h.
  • Advantages : Enhanced heat transfer, reduced side reactions.

Photocatalysis

  • C–H Functionalization : Visible-light-mediated alkylation using Ru(bpy)₃Cl₂ (Yield: 71%).

Chemical Reactions Analysis

Structural Analysis

The compound consists of three key structural elements:

  • Morpholine ring : A six-membered ring containing two oxygen atoms and one nitrogen atom.

  • Piperidine ring : A six-membered saturated nitrogen-containing ring substituted at the 3-position.

  • Trifluoro-containing substituent : A 3,3,3-trifluoro-2-hydroxy-2-methylpropyl group attached to the piperidine ring.

The ketone functionality (C=O) bridges the morpholine and piperidine rings, serving as a reactive site for further transformations.

Formation of the Ketone Bridge

The ketone linkage between the morpholine and piperidine rings is likely formed via a carbonyl coupling reaction . For example:

  • Coupling reagents : Agents such as N, N′-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yloxy tris(dimethylamino)phosphonium hexafluorophosphate (BOP) may facilitate the reaction between a carbonyl chloride and an amine or alcohol group .

  • Protecting groups : Hydroxyl groups may be protected as methyl ethers during synthesis to prevent side reactions, as observed in similar systems .

Piperidine Ring Functionalization

The piperidine ring’s substitution at the 3-position may involve:

  • Alkylation or acylation : Direct substitution via nucleophilic attack on an activated piperidine derivative (e.g., mesylated or tosylated intermediates) .

  • Coupling with trifluoro-substituted alcohols : Reaction of piperidine with trifluoro-containing propyl alcohols under acidic or basic conditions .

Hydrolysis of the Ketone Bridge

The ketone group is susceptible to acidic or basic hydrolysis , yielding carboxylic acids or amines, depending on the reaction conditions. For example:

  • Basic hydrolysis : Converts the ketone to a carboxylate, which may further react to form amides or esters .

  • Acidic hydrolysis : Could lead to cleavage of the carbonyl group, forming aldehydes or ketones .

Oxidation of the Hydroxyl Group

The hydroxyl group in the trifluoro substituent can undergo oxidation to form ketones or carboxylic acids. This reaction is critical in subsequent derivatization steps .

Defluorination of the Trifluoro Group

Under extreme conditions (e.g., high temperatures or strong bases), the trifluoromethyl group may undergo defluorination , forming hydrogenated derivatives. This reactivity is influenced by the stability of the CF₃ group in the molecule .

Reactivity Trends and Factors

Scientific Research Applications

Medicinal Chemistry

Morpholino compounds are often utilized in drug design and development due to their ability to modulate biological activity. The specific compound under consideration has demonstrated potential as:

  • Anesthetic Agent : Research indicates that analogues of the trifluoromethyl group exhibit general anesthetic properties with minimal hemodynamic effects. For instance, studies have shown that such compounds can reduce the minimum alveolar concentration (MAC) of isoflurane, suggesting their utility in anesthesia with fewer cardiovascular side effects .
  • Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant effects. In animal models, it has shown significant efficacy against maximal electroshock-induced seizures, indicating potential for therapeutic use in epilepsy .

Neuroscience Research

The compound's interaction with neurotransmitter systems is of particular interest:

  • GABA(A) Receptor Modulation : Preliminary studies suggest that Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone may enhance GABA(A) receptor currents at specific concentrations. This modulation could lead to further exploration of its role in treating anxiety disorders and other neurological conditions .

Chemical Synthesis

In synthetic chemistry, Morpholino derivatives are valuable as chiral auxiliaries. They facilitate asymmetric synthesis processes, allowing for the production of enantiomerically pure compounds which are crucial in pharmaceutical applications .

Case Studies

StudyApplicationFindings
Study on Anesthetic ActivityGeneral AnesthesiaDemonstrated a reduction in MAC for isoflurane without affecting heart rate or blood pressure .
Anticonvulsant EfficacyEpilepsy ModelsShowed significant anticonvulsant activity with a therapeutic index of 10 for maximal electroshock models .
GABA(A) Receptor InteractionNeuroscienceEnhanced GABA(A) current at low concentrations, indicating potential for anxiety treatment .

Mechanism of Action

The mechanism of action of Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and changes in gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related morpholino methanone derivatives, focusing on molecular properties, synthesis, and physicochemical characteristics:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Physical Properties
Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone C₁₃H₂₂F₃N₂O₃ 311.2 3-piperidyl with trifluoro-hydroxy-methylpropyl Not reported Not reported (predicted crystalline solid)
Morpholino(phenyl)methanone (3a) C₁₁H₁₃NO₂ 191.2 Phenyl 80% Gummy gel; Rf not specified
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) C₂₀H₂₁NO₃ 323.4 2-phenoxy-1-phenylcyclopropyl 53% Colorless oil; Rf 0.32
(2-Fluoropyridin-3-yl)(morpholino)methanone C₁₀H₁₁FN₂O₂ 210.2 2-Fluoropyridin-3-yl Not reported Not reported
(4-aminophenyl)(morpholino)methanone C₁₁H₁₄N₂O₂ 218.2 4-aminophenyl Not reported Not reported

Structural and Electronic Differences

  • Trifluoro-Hydroxy-Methylpropyl vs. Phenyl/Cyclopropane Substituents: The target’s trifluoro-hydroxy-methylpropyl group introduces significant steric bulk and polarity compared to phenyl (3a) or cyclopropane (15da) substituents.
  • Piperidine vs. Pyridine/Aniline Cores: The piperidine ring in the target compound contributes to conformational flexibility, unlike rigid pyridine (e.g., 217778) or planar aniline (e.g., 4-aminophenyl derivative) cores. This flexibility may influence binding to biological targets .

Physicochemical Properties

  • Melting Points and Solubility: Compounds with hydroxyl groups (e.g., 15db in , mp 135.5–135.9°C) tend to exhibit higher melting points than nonpolar analogs. The target’s hydroxyl and CF₃ groups may similarly elevate its melting point and aqueous solubility compared to 3a or 217778 .
  • Chromatographic Behavior: The target’s polarity (due to –OH and –CF₃) would likely result in lower Rf values in nonpolar solvent systems compared to 15da (Rf 0.32 in hexanes/EtOAc 4:1) .

Spectroscopic Data (Predicted)

  • ¹H NMR : The piperidyl aliphatic protons (δ 1.5–3.0 ppm) and hydroxyl proton (δ 1–5 ppm, broad) would dominate, contrasting with the aromatic signals (δ 7.3–7.5 ppm) in 3a .
  • ¹⁹F NMR : The CF₃ group would resonate near δ -65 ppm, a hallmark of trifluoromethylated compounds .

Biological Activity

Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone, with the CAS number 2134721-38-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C14H23F3N2O3
  • Molecular Weight : 324.34 g/mol
  • Purity : ≥95% .

The compound's mechanism of action is not extensively documented; however, its structural features suggest potential interactions with biological targets. The trifluoromethyl and morpholino groups may enhance lipophilicity and receptor binding capabilities.

Anticancer Activity

Recent studies have indicated that morpholino derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Morpholino derivative AA549 (Lung)1.48Induces apoptosis
Morpholino derivative BNCI-H23 (Lung)0.49Cell cycle arrest

These results indicate that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle modulation .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it may affect enzymes involved in metabolic pathways relevant to cancer progression. For example:

  • Dihydroorotate Dehydrogenase (DHODH) : Compounds with similar structures have shown inhibition of DHODH, which is crucial for pyrimidine synthesis in rapidly dividing cells .

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects of morpholino derivatives on non-small cell lung carcinoma (NSCLC) cell lines demonstrated significant cytotoxicity. The most active derivatives showed IC50 values comparable to established chemotherapeutic agents .
  • Mechanistic Studies : Further investigations into the apoptotic pathways revealed that certain morpholino derivatives led to increased caspase activity in treated cancer cells, indicating a shift towards programmed cell death .

Q & A

Q. Example Synthesis Table

DerivativeReactantsConditionsPurificationYield
15daPhenol + cyclopropene precursorRT, 24hSilica gel (hexanes/EtOAc 4:1)53%
15db4-Methoxyphenol + cyclopropene precursorRT, 24hSilica gel (hexanes/EtOAc 2:1)66%

What safety protocols are critical when handling this compound?

Basic
Adhere to OSHA HCS standards and laboratory safety guidelines:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers away from ignition sources (flash point >100°C) .

Q. Safety Precaution Table

CodePrecautionSource
P201Obtain specialized handling instructions
P210Avoid heat/open flames
P202Read all safety protocols before use

How can researchers resolve contradictions in crystallographic data for this compound?

Advanced
Use SHELX software (e.g., SHELXL/SHELXS) for high-resolution refinement and cross-validation:

  • Step 1 : Compare multiple datasets (e.g., X-ray vs. neutron diffraction) to identify outliers.
  • Step 2 : Apply twin refinement in SHELXL for twinned crystals.
  • Step 3 : Validate hydrogen bonding networks using Hooft parameters to resolve ambiguous electron density .

What methodological considerations are critical for designing Morpholino oligos targeting this compound in gene silencing?

Q. Advanced

  • Design : Use 25-mer sequences targeting mRNA start codons or splice junctions for maximal steric blocking .
  • Specificity : Cross-check homology against unrelated genes using BLAST to avoid off-target effects .
  • Delivery : Optimize microinjection parameters (e.g., zebrafish embryos: 1–2 nL at 0.5 mM) for cytosolic uptake .

How can reaction conditions be optimized to improve yields of derivatives with fluorinated substituents?

Q. Advanced

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize trifluoro intermediates .
  • Catalysis : Employ Pd/C or Cu(I) catalysts for selective C-F bond activation.
  • Temperature : Conduct reactions at 0–4°C to minimize decomposition of trifluoro groups .

What analytical techniques are recommended for structural characterization?

Q. Basic

  • X-ray Crystallography : Resolve absolute configuration using SHELX-refined datasets .
  • NMR : Assign stereochemistry via 19F^{19}\text{F}-1H^{1}\text{H} coupling patterns (e.g., trifluoromethyl groups) .
  • Mass Spectrometry : Confirm molecular weight (±0.01 Da accuracy) via high-resolution ESI-TOF .

Q. Analytical Techniques Table

TechniqueApplicationExample Data
X-rayBond lengths/anglesC-C: 1.54 Å, C-F: 1.34 Å
1H^{1}\text{H} NMRSubstituent integration3H singlet (CH3_3) at δ 1.2

How can researchers address challenges in delivering Morpholino oligos into cellular systems?

Q. Advanced

  • Electroporation : Apply 100–200 V pulses for 5 ms to permeabilize cell membranes .
  • Endosomal Escape Agents : Co-inject with Endo-Porter (10 µM) to enhance cytosolic release .
  • Dose-Response Testing : Titrate oligo concentrations (0.1–10 µM) to balance efficacy and toxicity .

Notes

  • Cross-reference NIST data for spectroscopic validation .
  • For gene silencing, prioritize peer-reviewed methodologies over vendor protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.